![molecular formula C18H24F3N3O2 B2684812 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one CAS No. 2197318-71-9](/img/structure/B2684812.png)
3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a synthetic organic compound with a complex structure, incorporating both pyridine and piperidine moieties. It's known for its utility in various scientific research fields, including chemistry, biology, and potentially medicine.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyridine Moiety: : This begins with the alkylation of 3-methylpyridine using specific alkyl halides under basic conditions.
Formation of the Piperidine Moiety: : Piperidine is often synthesized through the hydrogenation of pyridine, followed by N-alkylation to form the 4-substituted derivative.
Coupling Reaction: : The key step is the coupling of the pyridine derivative with the piperidine derivative, often mediated by metal catalysts like palladium.
Final Cyclization: : This involves the reaction of the coupled product with 2,2,2-trifluoroethylamine to form the pyrrolidin-2-one ring.
Industrial Production Methods: : Scaling the synthesis to an industrial level might involve optimizations such as:
Use of continuous flow reactors for the coupling and cyclization steps.
Employment of greener solvents and reagents to enhance the environmental sustainability of the process.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the pyridine and piperidine moieties, using oxidizing agents like permanganate or chromate.
Reduction: : Reduction reactions can target the pyrrolidin-2-one moiety, typically using hydride donors such as sodium borohydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: : Formation of pyridine N-oxides.
Reduction: : Formation of hydroxy derivatives or amine derivatives.
Substitution: : Formation of substituted pyridine or piperidine derivatives.
科学研究应用
Chemistry
Used as a building block in organic synthesis.
Acts as a ligand in coordination chemistry.
Biology
Potential role in studying receptor-ligand interactions due to its complex structure.
Medicine
Investigated for its pharmacological properties, particularly in neuroscience due to its piperidine and pyrrolidinone moieties.
Industry
Utilized in the development of new materials or as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism by which 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in medicinal chemistry:
Molecular Targets: : Likely targets include neural receptors and enzymes.
Pathways Involved: : Interaction with neurotransmitter pathways, potentially modulating neural activity.
相似化合物的比较
Compared to other compounds with similar moieties:
Uniqueness: : The combination of pyridine, piperidine, and trifluoroethyl groups makes it unique in its binding and reactivity profiles.
Similar Compounds
3-(4-{[(2-Methylpyridin-3-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
3-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
属性
IUPAC Name |
3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c1-13-3-2-7-22-16(13)26-11-14-4-8-23(9-5-14)15-6-10-24(17(15)25)12-18(19,20)21/h2-3,7,14-15H,4-6,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYOGWHCSJUXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3CCN(C3=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
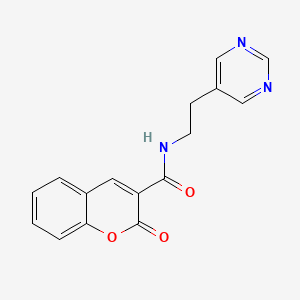

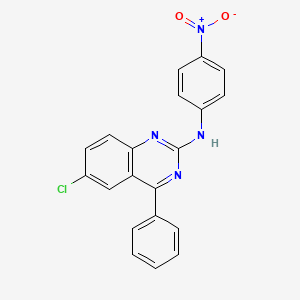
![methyl 4-[[4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2684733.png)
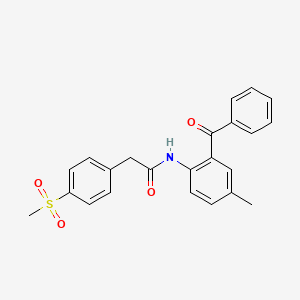
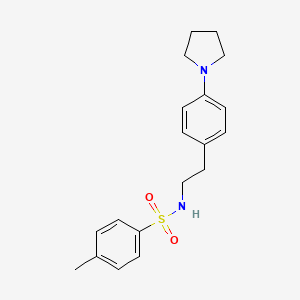
![3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(3-fluorophenyl)-3-[(furan-2-yl)methyl]thiourea](/img/structure/B2684740.png)
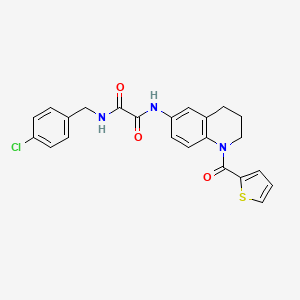
![N-[2-[[2-(2,2-Dichloro-1-methylcyclopropyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2684744.png)
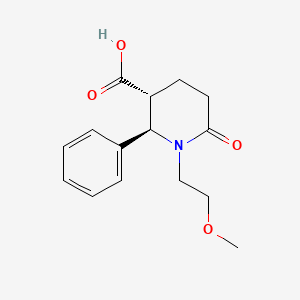
![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2684747.png)
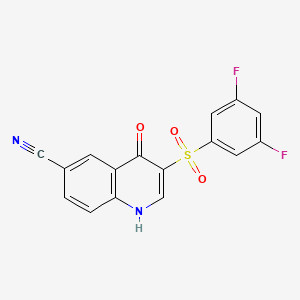
![2-(4-fluorophenyl)-1-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2684749.png)
![6-((4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2684751.png)
